![molecular formula C23H19ClN2O2 B5570729 N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds within the dibenzoazepine family often involves intramolecular Friedel-Crafts cyclization, a method that has been successfully applied to produce various diastereoisomers of similar compounds, demonstrating the flexibility and efficiency of this approach in constructing the complex dibenzoazepine skeleton. An example of such synthesis is the creation of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, which serves as a precursor for the synthesis of analogues with anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016). Additionally, a biomass-involved strategy has been developed for the synthesis of N-arylated dibenzoazepines, highlighting an eco-friendly approach to generating these compounds (Zhang et al., 2015).

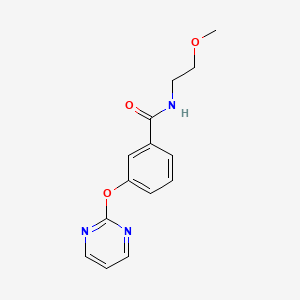

Molecular Structure Analysis

The molecular structure of dibenzoazepines is characterized by a tricyclic system, which can adopt different conformations depending on the substituents and stereochemistry. For instance, the azepine ring in certain dibenzoazepine derivatives adopts a conformation close to the twist-boat form, influencing the compound's overall geometry and its interaction with other molecules (Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Dibenzoazepines undergo various chemical reactions, including electrophilic substitution, cycloaddition, and oxidation, which are essential for modifying their chemical structure and enhancing their biological activity. For example, reactions of N-acyldibenzazepines with m-chloroperbenzoic acid have been explored, leading to the formation of dibenzazepine oxides, demonstrating the reactivity of the azepine moiety (Ohta et al., 1984).

Aplicaciones Científicas De Investigación

Metabolism and Enzymatic Hydrolysis

Research has focused on understanding the metabolic pathways of related compounds, emphasizing the enzymatic hydrolysis process. Carbamazepine 10,11-oxide, a closely related compound, demonstrates significant resistance to enzymatic hydrolysis but forms a main metabolite in human urine when treated with carbamazepine. This metabolite's formation involves pronounced enantioselectivity by the microsomal epoxide hydrolase, highlighting the complex interplay between drug metabolism and enzyme specificity (Bellucci et al., 1987).

Chemical Synthesis and Reactivity

The synthesis and polymerization of N-acryloyl-10,11-dihydrodibenz[b,f]azepine have been described, showing the material's relaxation behavior through dielectric relaxation, pulsed n.m.r., and thermally stimulated depolarization techniques. This work aids in understanding the pharmacological activity of dibenz[b,f]azepine ring systems (Ledwith et al., 1978).

Pharmacological Applications

A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates synthesized as histone deacetylase inhibitors were examined for their potential in treating vascular cognitive impairment. One compound, in particular, demonstrated an ability to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in in vivo studies, making it a promising candidate for further evaluation as a treatment for vascular cognitive impairment (Kaur et al., 2019).

Novel Syntheses and Biological Evaluation

Innovative syntheses of derivatives and their subsequent biological evaluations have been a significant focus. For example, the synthesis of 5-substituted benzo[b]thiophene derivatives, including a compound structurally similar to the requested chemical, showed potent anti-inflammatory activity, illustrating the therapeutic potential of such compounds in medical research (Radwan et al., 2009).

Propiedades

IUPAC Name |

N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c24-15-22(27)25-19-13-12-17-11-10-16-6-4-5-9-20(16)26(21(17)14-19)23(28)18-7-2-1-3-8-18/h1-9,12-14H,10-11,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYQNVBTJBZJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)NC(=O)CCl)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-benzoyl-5,6-dihydrobenzo[b][1]benzazepin-2-yl)-2-chloroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5570691.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)